molecular formula C31H27NO4 B2909749 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid CAS No. 2094684-25-8

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid

Cat. No.: B2909749
CAS No.: 2094684-25-8
M. Wt: 477.56
InChI Key: BAFGGIURIPOBEL-UHFFFAOYSA-N
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Description

2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a biphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of amino acids using the Fmoc group. The Arndt-Eistert protocol is often employed, starting from commercially available N-Fmoc-protected α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using automated peptide synthesizers, which can handle the complex sequence of reactions required to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and other organic synthesis applications.

    Biology: Used in the study of protein-protein interactions and enzyme mechanisms.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action for 2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then deprotected under mild basic conditions, allowing the synthesis to proceed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid apart is its unique combination of a biphenyl group and an Fmoc protecting group. This combination provides both stability and reactivity, making it highly valuable in synthetic chemistry.

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFGGIURIPOBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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